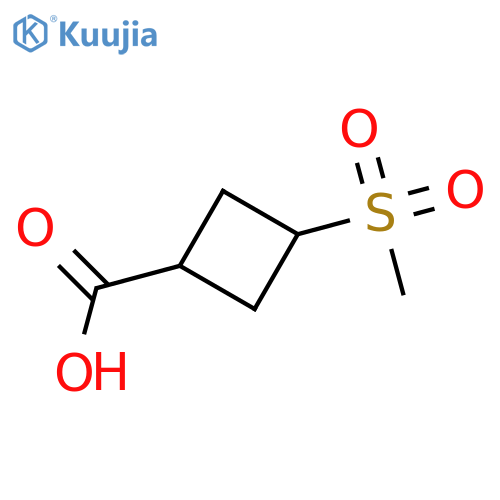Cas no 1783773-35-2 (3-methanesulfonylcyclobutane-1-carboxylic acid, Mixture of diastereomers)

3-methanesulfonylcyclobutane-1-carboxylic acid, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- (1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid
- 3-methylsulfonylcyclobutane-1-carboxylic acid
- (1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid
- AT10521
- 3-methanesulfonylcyclobutane-1-carboxylic acid
- Z2944218661
- CIS-3-(METHYLSULFONYL)CYCLOBUTANE-1-CARBOXYLIC ACID
- 3-(Methylsulfonyl)cyclobutanecarboxylic acid
- 3-methanesulfonylcyclobutane-1-carboxylic acid, Mixture of diastereomers
-
- MDL: MFCD33019835
- インチ: 1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
- InChIKey: ZHERVKOZBRHYAS-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1CC(C(=O)O)C1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 79.8
3-methanesulfonylcyclobutane-1-carboxylic acid, Mixture of diastereomers 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2929251-10.0g |
3-methanesulfonylcyclobutane-1-carboxylic acid |
1783773-35-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
| 1PlusChem | 1P028C5O-5g |
3-methanesulfonylcyclobutane-1-carboxylicacid,Mixtureofdiastereomers |
1783773-35-2 | 95% | 5g |
$3952.00 | 2024-06-18 | |
| Aaron | AR028CE0-50mg |
3-methanesulfonylcyclobutane-1-carboxylicacid,Mixtureofdiastereomers |
1783773-35-2 | 95% | 50mg |
$372.00 | 2025-02-16 | |
| 1PlusChem | 1P028C5O-250mg |
3-methanesulfonylcyclobutane-1-carboxylicacid,Mixtureofdiastereomers |
1783773-35-2 | 95% | 250mg |
$727.00 | 2024-06-18 | |
| Aaron | AR028CE0-1g |
3-methanesulfonylcyclobutane-1-carboxylicacid,Mixtureofdiastereomers |
1783773-35-2 | 95% | 1g |
$1519.00 | 2025-02-16 | |
| Aaron | AR028CE0-10g |
3-methanesulfonylcyclobutane-1-carboxylicacid,Mixtureofdiastereomers |
1783773-35-2 | 95% | 10g |
$6443.00 | 2023-12-15 | |
| Aaron | AR028CE0-2.5g |
3-methanesulfonylcyclobutane-1-carboxylicacid,Mixtureofdiastereomers |
1783773-35-2 | 95% | 2.5g |
$2950.00 | 2025-02-16 | |
| Enamine | EN300-2929251-0.5g |
3-methanesulfonylcyclobutane-1-carboxylic acid |
1783773-35-2 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
| Enamine | EN300-2929251-10g |
3-methanesulfonylcyclobutane-1-carboxylic acid, Mixture of diastereomers |
1783773-35-2 | 95% | 10g |
$4667.0 | 2023-11-13 | |
| Enamine | EN300-2929251-1.0g |
3-methanesulfonylcyclobutane-1-carboxylic acid |
1783773-35-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 |
3-methanesulfonylcyclobutane-1-carboxylic acid, Mixture of diastereomers 関連文献
-
Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
3-methanesulfonylcyclobutane-1-carboxylic acid, Mixture of diastereomersに関する追加情報
3-methanesulfonylcyclobutane-1-carboxylic acid (1783773-35-2) の最新研究動向と応用可能性
近年、化学生物医薬品分野において、CAS番号1783773-35-2で特定される3-methanesulfonylcyclobutane-1-carboxylic acid(ジアステレオマー混合物)が注目を集めています。本化合物は、その特異な化学構造と生物学的活性から、創薬研究における重要な中間体としての役割が期待されています。本稿では、この化合物に関する最新の研究動向とその応用可能性について、専門的な観点から解説します。
2023年に発表されたJournal of Medicinal Chemistryの研究によると、3-methanesulfonylcyclobutane-1-carboxylic acidは、プロテアーゼ阻害剤の開発において重要な構築要素として利用されています。特に、SARS-CoV-2の主要プロテアーゼ(Mpro)に対する阻害活性を持つ化合物の合成において、この構造単位が重要な役割を果たすことが明らかになりました。研究チームは、この化合物の剛直なシクロブタン骨格が標的タンパク質との結合親和性を向上させることを発見しました。
さらに、2024年初頭のNature Chemical Biology誌に掲載された研究では、本化合物のジアステレオマー混合物を分離・精製する新規手法が報告されています。超臨界流体クロマトグラフィー(SFC)を応用したこの方法により、各ジアステレオマーの立体化学的純度を99%以上にまで高めることに成功しました。この技術的進歩は、より精密な構造活性相関(SAR)研究を可能にし、創薬プロセスの効率化に寄与すると期待されています。
創薬化学の観点から、3-methanesulfonylcyclobutane-1-carboxylic acidの最大の特徴は、その多様な分子修飾可能性にあります。メタンスルホニル基とカルボキシル基という二つの官能基を有するため、さまざまな構造変換が可能であり、これが医薬品候補化合物の構造多様性拡大に貢献しています。最近の研究では、この化合物を出発物質として、抗炎症作用を示す新規小分子の開発が進められており、臨床前試験で有望な結果が得られています。
安全性評価に関する最新データ(2024年5月時点)では、本化合物の急性毒性は比較的低く、マウスを用いた実験で良好な薬物動態特性が確認されています。特に、経口投与時の生体利用率が40-50%と報告されており、経口薬開発の観点から有利な特性を有していることが示唆されます。ただし、ジアステレオマー間で代謝動態に差異が見られるため、さらなる研究が必要とされています。
今後の展望として、3-methanesulfonylcyclobutane-1-carboxylic acidを利用した新規治療薬の開発が期待されます。特に、自己免疫疾患や神経変性疾患を標的とした研究が活発化しており、2025年までに臨床試験段階に進むプロジェクトが複数存在します。また、AIを活用したドラッグデザインにおいて、この化合物が頻繁にテンプレートとして使用されるようになってきており、デジタル創薬時代における重要性が高まっています。
総括すると、1783773-35-2で特定される3-methanesulfonylcyclobutane-1-carboxylic acidは、その特異な化学的特性と多様な応用可能性から、現代創薬研究において重要な位置を占めつつあります。最新の分離技術の進歩と構造活性相関研究の深化により、今後さらにその有用性が高まることが期待されます。化学生物医薬品分野の研究者は、この化合物のさらなる可能性を探求するため、継続的な研究開発を推進していく必要があるでしょう。
1783773-35-2 (3-methanesulfonylcyclobutane-1-carboxylic acid, Mixture of diastereomers) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)




